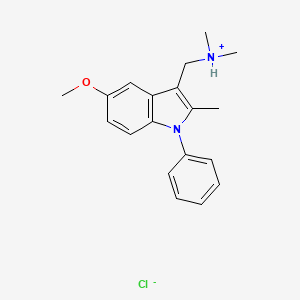

Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride

Description

Introduction to Indole, 3-((Dimethylamino)methyl)-5-Methoxy-2-Methyl-1-Phenyl-, Monohydrochloride

The compound features a poly-substituted indole scaffold with the following structural attributes:

- Position 1 : A phenyl group, enhancing lipophilicity and π-π stacking interactions.

- Position 2 : A methyl group, contributing to steric stabilization.

- Position 3 : A dimethylaminomethyl side chain, improving solubility and receptor binding.

- Position 5 : A methoxy group, modulating electronic properties and hydrogen-bonding potential.

Its monohydrochloride salt form enhances aqueous solubility, a critical factor in drug bioavailability. The structural complexity reflects deliberate optimization to balance DNA intercalation potential (via planar indole-quinoline-like systems) and reduced nonspecific toxicity through aminoalkyl chain incorporation.

Historical Context of Indole-Based Pharmacophores in Medicinal Chemistry

Indole’s prominence in medicinal chemistry dates to the isolation of indoxyl from indigo dye in the 19th century. The scaffold’s versatility arises from its aromaticity, bioisosteric mimicry of purine bases, and capacity for diverse substitution patterns. Early natural products like tryptophan and serotonin underscored indole’s biological relevance, while synthetic derivatives such as indomethacin (anti-inflammatory) and sumatriptan (5-HT receptor agonist) demonstrated its therapeutic adaptability.

Key Milestones:

- 1866 : Adolf von Baeyer’s synthesis of indole via zinc dust distillation of oxindole.

- 1950s–1970s : Discovery of indole alkaloids (e.g., vincristine , strychnine ) with antitumor and neuropharmacological activities.

- 1980s–2000s : Rational design of aminoalkylindoles (AAIs) as cannabinoid receptor ligands, leveraging the indole core’s capacity for planar DNA intercalation and side-chain-mediated receptor specificity.

The evolution from natural alkaloids to synthetic AAIs highlights indole’s role as a "privileged structure," capable of interacting with G-protein-coupled receptors (GPCRs), ion channels, and enzymatic targets.

Rationale for Structural Modifications in Aminoalkylindole Derivatives

The structural architecture of This compound reflects systematic optimization to address limitations of early indole derivatives, particularly poor selectivity and ADME (absorption, distribution, metabolism, excretion) properties.

Aminoalkyl Chain Integration

The dimethylaminomethyl group at position 3 serves dual roles:

- Physicochemical Modulation : The basic amine increases water solubility via protonation at physiological pH, while the alkyl chain enhances membrane permeability.

- Receptor Targeting : In cannabinoid receptor ligands (e.g., WIN 55,212-2 ), aminoalkyl chains confer agonist/antagonist selectivity by interacting with hydrophobic receptor subpockets.

Comparative studies of indoloquinoline (IQ) analogs demonstrate that aminoalkylation improves selectivity indices by >10-fold in antimalarial and anticancer assays.

Substituent Effects on Electronic and Steric Properties

- 5-Methoxy Group : Electron-donating methoxy substituents enhance aromatic π-electron density, favoring interactions with electron-deficient receptor regions. This modification is exemplified in neocryptolepine , where methoxy groups boost antimalarial potency.

- 2-Methyl Group : Steric hindrance at position 2 reduces metabolic oxidation, prolonging half-life.

- 1-Phenyl Group : The phenyl ring introduces conformational rigidity and enhances binding to hydrophobic pockets in DNA or receptors, as observed in cryptolepine derivatives.

Salt Formation and Bioavailability

Conversion to the monohydrochloride salt improves crystallinity and dissolution kinetics, addressing solubility limitations of free-base indoles. This strategy mirrors optimization efforts in ondansetron (Zofran), where salt forms enhance oral bioavailability.

Table 1: Structural Features and Functional Roles

Properties

CAS No. |

13708-41-3 |

|---|---|

Molecular Formula |

C19H23ClN2O |

Molecular Weight |

330.8 g/mol |

IUPAC Name |

(5-methoxy-2-methyl-1-phenylindol-3-yl)methyl-dimethylazanium;chloride |

InChI |

InChI=1S/C19H22N2O.ClH/c1-14-18(13-20(2)3)17-12-16(22-4)10-11-19(17)21(14)15-8-6-5-7-9-15;/h5-12H,13H2,1-4H3;1H |

InChI Key |

GXGIRSIVJABTFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Indole Core Functionalization and N-Phenyl Substitution

The preparation begins with synthesis of the substituted indole nucleus bearing a methoxy group at the 5-position and a methyl group at the 2-position. Literature reports indicate the use of Nenitzescu reaction or related cyclization methods to form the indole ring with these substitutions.

For example, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate undergoes ammonium formate treatment followed by a Nenitzescu reaction with 1,4-benzoquinone catalyzed by ZnBr2 to yield substituted indole intermediates.

N-phenyl substitution is introduced either by direct N-arylation or by starting from N-phenyl substituted precursors. The N-phenyl indole derivatives have been synthesized by Suzuki coupling or nucleophilic substitution methods.

Mannich Reaction for 3-((Dimethylamino)methyl) Substitution

The key step to install the 3-((dimethylamino)methyl) group is the Mannich reaction, which involves reaction of the indole derivative with formaldehyde and dimethylamine or its equivalents.

Under neutral or slightly acidic conditions, the indole reacts with formaldehyde and dimethylamine to form the N-substituted dimethylaminomethyl indole initially.

Upon heating or in acidic medium, rearrangement occurs to yield the thermodynamically more stable 3-(dimethylaminomethyl)indole, known as gramine derivatives.

This reaction is typically conducted at low temperatures (0–5°C) to control selectivity and yield.

Formation of Monohydrochloride Salt

The free base of the 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenylindole is converted to the monohydrochloride salt by treatment with hydrochloric acid in methanol or aqueous solution.

For example, the free base is dissolved in methanol and treated slowly with concentrated hydrochloric acid at 25–30°C.

The solution is then cooled to 10–15°C to precipitate the hydrochloride salt, which is filtered and dried to give the pure monohydrochloride.

This salt formation improves the compound's stability, solubility, and ease of handling.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indole core synthesis | Nenitzescu reaction with 1,4-benzoquinone, ZnBr2 catalyst | Reflux ethanol | Several hours | Moderate to high | Formation of 5-methoxy, 2-methyl indole |

| N-Phenyl substitution | Suzuki coupling or nucleophilic substitution | 80–100°C | Several hours | High | Introduction of N-phenyl group |

| Mannich reaction (3-substitution) | Formaldehyde + dimethylamine, neutral/acidic medium | 0–5°C | 1–2 hours | High | Formation of 3-(dimethylaminomethyl)indole |

| Monohydrochloride salt formation | HCl in methanol | 25–30°C (acid addition), then 10–15°C (crystallization) | 1–2 hours | High | Precipitation of hydrochloride salt |

Research Findings and Notes on Preparation

The Mannich reaction is a pivotal step for the installation of the dimethylaminomethyl group at the 3-position of the indole ring, with reaction conditions strongly influencing regioselectivity and yield.

Substituents on the indole ring, such as the 5-methoxy and 2-methyl groups, affect the electronic properties and reactivity during the Mannich reaction and N-phenyl substitution.

The hydrochloride salt form is preferred for pharmaceutical and analytical applications due to its enhanced stability and crystallinity.

Alternative synthetic routes reported include the use of polyphosphoric ester catalysis and multi-component reactions to streamline the synthesis of related indole derivatives, though the Mannich approach remains the most direct for this compound.

Purification techniques involve charcoal treatment, filtration, and recrystallization from solvents such as methanol, acetone, or ethyl acetate to achieve high purity (92–95% by HPLC).

Chemical Reactions Analysis

Types of Reactions

Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-phenyl-, monohydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that regulate neurotransmitter release . The exact mechanism of action depends on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features, molecular weights, and pharmacological properties of the target compound with similar indole derivatives:

Pharmacological and Toxicological Insights

- Toxicity : The phenethyl-substituted analogue () exhibits moderate acute toxicity (LD₅₀ = 400 mg/kg in mice), suggesting the target compound may require dose optimization for therapeutic use.

- Solubility vs. Bioavailability: Unlike non-salt forms (e.g., ’s methyl ester), the hydrochloride salt enhances solubility but may reduce blood-brain barrier penetration compared to Tapentadol .

Key Research Findings and Data

- Structural Uniqueness: The combination of 1-phenyl, 2-methyl, and 3-(dimethylaminomethyl) groups distinguishes the target compound from simpler tryptamine derivatives (e.g., 5-methyltryptamine) .

- Safety Profile : Subcutaneous administration data from analogues suggest moderate toxicity, necessitating further in vivo studies .

- Comparative Solubility: The hydrochloride salt form provides superior aqueous solubility (>50 mg/mL estimated) compared to non-ionic indoles like ’s methyl ester .

Q & A

Q. What are the optimized synthetic routes for preparing this indole derivative with high purity?

Methodological Answer: A robust synthesis involves multi-step reactions with careful solvent and catalyst selection. For example:

- Step 1 : Dissolve the indole precursor (e.g., 3-(azidoethyl)-5-methoxyindole) in a PEG-400/DMF mixture (3:1 ratio) .

- Step 2 : Add CuI (5 mol%) and a phenylacetylene derivative (1.2 eq) under inert conditions. Stir for 12–24 hours at 60°C to facilitate click chemistry .

- Step 3 : Extract the product using ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (70:30 ethyl acetate/hexane) .

- Yield Optimization : Adjust reaction time and catalyst loading to mitigate byproducts. Confirm purity via TLC and HRMS .

Q. How is the structural identity of the compound confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., dimethylamino methyl groups at δ 2.2–2.5 ppm; methoxy at δ 3.7–3.9 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated for similar indole-protein complexes .

Q. What preliminary biological screening models are relevant for this compound?

Methodological Answer: Initial assays focus on receptor binding and cytotoxicity:

- Serotonin Receptor (5-HT) Binding : Use radioligand displacement assays (e.g., [³H]-LSD) to measure IC₅₀ values .

- Anticancer Activity : Screen against hepatocellular carcinoma (HepG2, SMMC-7721) via MTT assays. Compare IC₅₀ values to normal cells (e.g., LO2 hepatocytes) to assess selectivity .

- Anti-inflammatory Potential : Evaluate COX-1/COX-2 inhibition using enzyme immunoassays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal critical motifs:

- Experimental Design : Synthesize analogs with positional swaps (e.g., 7-methoxy instead of 5-methoxy) and compare bioactivity .

Q. What mechanisms underlie the compound’s acute toxicity in preclinical models?

Methodological Answer: Subcutaneous LD₅₀ studies in mice (400 mg/kg) suggest dose-dependent neurotoxicity .

- Mechanistic Probes :

Q. How can contradictions in biological data across studies be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or impurity interference.

- Case Study : Conflicting COX-2 inhibition data may stem from:

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Q. Which analytical methods ensure stability under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.